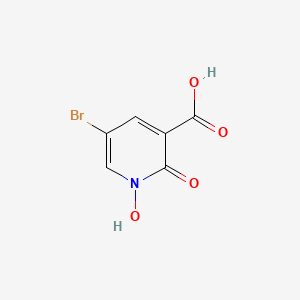

N-(3-bromophenyl)-N-ethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “N-(3-bromophenyl)-N-ethylamine hydrochloride” belong to a class of organic compounds known as aniline and substituted anilines . They are characterized by a phenyl group attached to an amino group, which in this case is further substituted with an ethyl group .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis

Again, while specific reactions involving “N-(3-bromophenyl)-N-ethylamine hydrochloride” are not available, similar compounds are often involved in reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties might include melting point, boiling point, solubility, and stability .科学的研究の応用

Anticancer Activity

The compound can be used in the synthesis of anticancer agents. For instance, it has been used in the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have shown significant anticancer activity against a few cancer cell lines .

Fluorination Reactions

3-Bromo-N,N-dimethylaniline, a related compound, is involved in fluorination reactions using metal fluoride in the presence of a specific Pd precatalyst. This process is used to prepare 3-fluoro-N,N-dimethylaniline .

Synthesis of Anilines

The compound can be used in the synthesis of anilines, which are important intermediates in the manufacture of dyes, drugs, and other industrial chemicals .

Preparation of Substituted Polyanilines

Substituted polyanilines have a wide range of applications in fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials .

Use in Conducting Polymers

Polyaniline, a type of conducting polymer, can be synthesized from aniline derivatives. These polymers have applications in a variety of fields, including electronics and materials science .

Hazard and Safety Studies

While not a direct application, understanding the safety and hazards of the compound is crucial. For instance, 3-Bromo-N,N-dimethylaniline has been studied for its acute toxicity, carcinogenicity, and eye irritation potential .

作用機序

Mode of Action

Similar compounds have been used in suzuki–miyaura coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Result of Action

Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-bromo-N-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXSBUSWNSFQIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-N-ethylamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)

![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)

![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)

![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)